5-ethynyl-2,1,3-benzoxadiazole
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Overview
Description
5-Ethynyl-2,1,3-benzoxadiazole is a compound belonging to the benzoxadiazole family, known for its versatile applications in various scientific fields. Benzoxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. These compounds have garnered significant attention due to their unique photophysical properties, making them valuable in the development of fluorescent dyes and electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-2,1,3-benzoxadiazole typically involves the reaction of 2,1,3-benzoxadiazole with ethynylating agents. One common method includes the use of palladium-catalyzed coupling reactions. For instance, a solution of 2,1,3-benzoxadiazole, ethynylating agent, and a palladium catalyst in a suitable solvent like tetrahydrofuran (THF) is heated under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Ethynyl-2,1,3-benzoxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed as a fluorescent probe for imaging and detecting biomolecules.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 5-ethynyl-2,1,3-benzoxadiazole is primarily based on its ability to participate in electron transfer processes. The compound’s unique electronic structure allows it to interact with various molecular targets, leading to fluorescence emission or changes in electronic properties. These interactions are crucial for its applications in imaging and electronic devices .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Known for its strong electron-withdrawing properties and applications in organic electronics.
2,1,3-Benzoxazole: Exhibits antimicrobial and anticancer activities.
2,1,3-Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness of 5-Ethynyl-2,1,3-Benzoxadiazole: this compound stands out due to its ethynyl group, which enhances its reactivity and allows for the formation of diverse derivatives. Its unique photophysical properties make it particularly valuable in fluorescence-based applications and electronic materials .
Properties
IUPAC Name |
5-ethynyl-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c1-2-6-3-4-7-8(5-6)10-11-9-7/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLBSYNZTUNOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=NON=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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